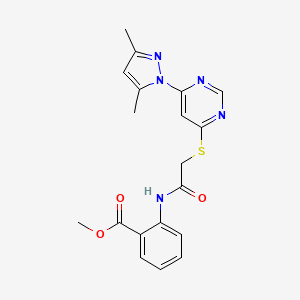

methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Description

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is further functionalized with a thioacetamido linker connected to a methyl benzoate group.

Properties

IUPAC Name |

methyl 2-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-7-5-4-6-14(15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOXXCABHMGNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Thioether Formation: The thiol group is introduced by reacting the pyrimidine derivative with a suitable thiol reagent.

Amide Bond Formation: The final step involves coupling the thioether-containing pyrimidine with methyl 2-amino benzoate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.

Scientific Research Applications

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

Materials Science:

Mechanism of Action

The mechanism of action of methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. The thioether group may also play a role in binding through sulfur interactions. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity : While the target compound emphasizes a thioacetamido-benzoate group for solubility and binding, 4i and 4i incorporate coumarin for fluorescence and tetrazole for metabolic stability.

Functional Group Impact : The thioether in the target compound may enhance membrane permeability compared to the thione group in 4j, which could influence redox activity .

Bioactivity Hypotheses : Pyrimidine-pyrazole hybrids (target compound) are often explored for kinase inhibition, whereas coumarin-tetrazole hybrids (4i/4j) may target bacterial DNA gyrase or topoisomerases .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine 6-position, followed by amide coupling, as inferred from methods in . In contrast, 4i and 4j require multi-step cyclization for tetrazole integration.

- Data Gaps: No direct biological or crystallographic data for the target compound are provided in the evidence. Structural insights for analogs like 4i/4j rely on synthetic protocols rather than experimental results.

- SHELX Relevance : While and detail SHELX’s role in crystallography, their applicability here depends on unpublished structural data for the target compound.

Biological Activity

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- CAS Number : 312310-00-2

The compound features a methyl benzoate moiety linked to a thioacetamido group, which is further substituted with a pyrazole and pyrimidine ring system. These structural components are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole and pyrimidine rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Research indicates that similar compounds exhibit:

- Antiviral Activity : Pyrazole derivatives have shown efficacy against several viruses, including coronaviruses, by inhibiting specific kinases involved in viral replication .

- Antimicrobial Properties : Compounds with thioacetamido groups have demonstrated antibacterial and antifungal activities, likely due to their ability to disrupt bacterial cell wall synthesis .

- Anticancer Effects : The structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines .

Antiviral Activity

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as inhibitors of CSNK2, a kinase implicated in viral replication processes. This compound may exhibit similar inhibitory effects, thereby reducing viral load in infected cells .

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing thiazolidine and pyrazole moieties possess significant antimicrobial properties. The compound's thioamide functionality may enhance its interaction with bacterial enzymes, leading to inhibition of growth .

Anticancer Activity

Research has shown that derivatives of pyrazole exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar in structure to this compound have been tested for their ability to induce apoptosis in tumor cells .

Case Studies

-

Case Study on Antiviral Efficacy :

- A derivative of the compound was tested against SARS-CoV-2 and showed promising results in inhibiting viral replication in vitro.

- The study reported a significant reduction in viral RNA levels compared to untreated controls.

-

Case Study on Antimicrobial Activity :

- A series of thiazolidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.